molecular formula C22H28N4O3S B005022 13-Ethyl-5,5-dimethyl-14-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

13-Ethyl-5,5-dimethyl-14-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

Cat. No.: B005022
M. Wt: 428.5 g/mol
InChI Key: XMXDHMYXSCFGBC-UHFFFAOYSA-N
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Description

2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrano, pyrido, and thieno rings, followed by the introduction of the morpholin-4-ylethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness and scalability, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: It may be investigated for its biological activity, including potential therapeutic effects.

    Medicine: The compound could be explored for its potential as a drug candidate, particularly in targeting specific molecular pathways.

    Industry: Its unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one apart is its unique combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

13-ethyl-5,5-dimethyl-14-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

InChI

InChI=1S/C22H28N4O3S/c1-4-17-24-18-15-11-14-13-29-22(2,3)12-16(14)23-20(15)30-19(18)21(27)26(17)6-5-25-7-9-28-10-8-25/h11H,4-10,12-13H2,1-3H3

InChI Key

XMXDHMYXSCFGBC-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C(=O)N1CCN3CCOCC3)SC4=C2C=C5COC(CC5=N4)(C)C

Canonical SMILES

CCC1=NC2=C(C(=O)N1CCN3CCOCC3)SC4=C2C=C5COC(CC5=N4)(C)C

Synonyms

N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]glycine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-Ethyl-5,5-dimethyl-14-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
Reactant of Route 2
Reactant of Route 2
13-Ethyl-5,5-dimethyl-14-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
Reactant of Route 3
Reactant of Route 3
13-Ethyl-5,5-dimethyl-14-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
Reactant of Route 4
13-Ethyl-5,5-dimethyl-14-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
Reactant of Route 5
13-Ethyl-5,5-dimethyl-14-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
Reactant of Route 6
Reactant of Route 6
13-Ethyl-5,5-dimethyl-14-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

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